molecular formula C11H22O2 B13988830 (3-Octyloxiran-2-yl)methanol

(3-Octyloxiran-2-yl)methanol

Cat. No.: B13988830
M. Wt: 186.29 g/mol
InChI Key: XTWFTQGRBSRDCS-UHFFFAOYSA-N
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Description

(3-Octyloxiran-2-yl)methanol: is an organic compound with the molecular formula C11H22O2 It is a derivative of oxirane, featuring an oxirane ring (epoxide) attached to an octyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Octyloxiran-2-yl)methanol typically involves the epoxidation of alkenes. One common method is the reaction of 1-octene with a peracid, such as meta-chloroperbenzoic acid (m-CPBA), to form the epoxide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The process would be optimized for higher efficiency and yield, possibly using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (3-Octyloxiran-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (3-Octyloxiran-2-yl)methanol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed epoxide ring-opening reactions. It may also serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: Industrially, this compound is used in the production of surfactants, lubricants, and plasticizers. Its ability to undergo various chemical transformations makes it a versatile compound in material science .

Mechanism of Action

The mechanism of action of (3-Octyloxiran-2-yl)methanol involves its reactivity towards nucleophiles due to the strained three-membered epoxide ring. The ring-opening reactions can proceed via both acid-catalyzed and base-catalyzed mechanisms, leading to the formation of various products. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Uniqueness: (3-Octyloxiran-2-yl)methanol is unique due to its long alkyl chain, which imparts different physical properties compared to shorter-chain or aromatic analogs. This makes it particularly useful in applications requiring hydrophobic characteristics and specific reactivity patterns .

Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

(3-octyloxiran-2-yl)methanol

InChI

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-10-11(9-12)13-10/h10-12H,2-9H2,1H3

InChI Key

XTWFTQGRBSRDCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(O1)CO

Origin of Product

United States

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